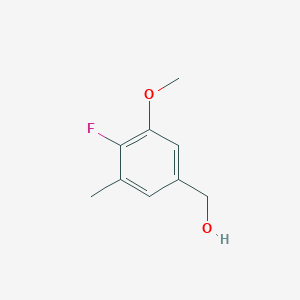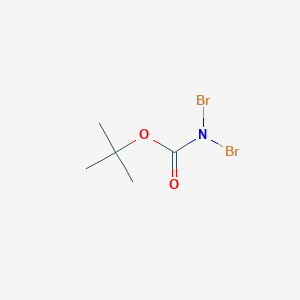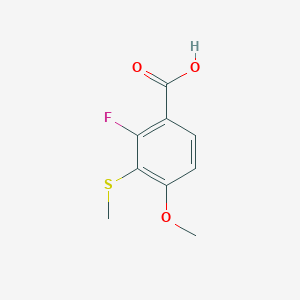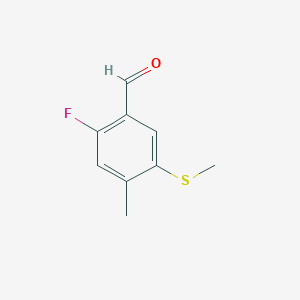
4-Fluoro-3-methoxy-5-methylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a hydroxymethyl group.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction conditions typically include stirring the mixture at room temperature for several hours until the reduction is complete .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4-Fluoro-3-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-3-methoxy-5-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an appropriate solvent like dichloromethane.
Reduction: The compound can be reduced to form 4-fluoro-3-methoxy-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-fluoro-3-methoxy-5-methylbenzyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methoxy-5-methylbenzyl alcohol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxy and methyl groups may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
4-Fluoro-3-methoxybenzyl alcohol: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
4-Fluoro-5-methylbenzyl alcohol: Lacks the methoxy group at the 3-position, which may influence its solubility and interaction with molecular targets.
3-Methoxy-5-methylbenzyl alcohol: Lacks the fluorine atom at the 4-position, which may reduce its binding affinity and selectivity towards specific enzymes or receptors.
The presence of the fluorine atom, methoxy group, and methyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
(4-fluoro-3-methoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRTZPFMCGINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














